molecular formula C18H18F3N3O3S2 B4751758 N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea

N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B4751758
M. Wt: 445.5 g/mol
InChI Key: FREIXZZYEQAZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as R428 or AZD- 6244, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a crucial signaling pathway that regulates cell growth, differentiation, and survival. R428 has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the activity of the MAPK pathway.

Mechanism of Action

N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea targets the MAPK pathway by inhibiting the activity of the MAPK/ERK kinase (MEK) enzyme. MEK is an upstream activator of the extracellular signal-regulated kinase (ERK), which is a key mediator of the MAPK pathway. Inhibition of MEK activity by N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea leads to the inhibition of ERK activity, which results in the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea inhibits cell growth, induces cell death, and enhances the efficacy of chemotherapy and radiation therapy. N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its specificity for the MAPK pathway. N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea targets the MEK enzyme, which is upstream of the ERK enzyme in the MAPK pathway. This specificity allows researchers to study the effects of inhibiting the MAPK pathway without affecting other signaling pathways. One limitation of using N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its potential toxicity. N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have toxic effects on normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea. One direction is the development of more potent and selective MEK inhibitors. Another direction is the identification of biomarkers that can predict the response to MEK inhibitors in cancer patients. Additionally, the combination of MEK inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may enhance the efficacy of cancer treatment. Finally, the use of MEK inhibitors in the treatment of inflammatory diseases, such as rheumatoid arthritis, is an area of active research.

Scientific Research Applications

N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. Clinical trials have been conducted to evaluate the safety and efficacy of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in patients with various types of cancer, including melanoma, pancreatic cancer, and non-small cell lung cancer.

properties

IUPAC Name

1-(4-morpholin-4-ylsulfonylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3S2/c19-18(20,21)13-2-1-3-15(12-13)23-17(28)22-14-4-6-16(7-5-14)29(25,26)24-8-10-27-11-9-24/h1-7,12H,8-11H2,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREIXZZYEQAZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Morpholin-4-ylsulfonyl)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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